4-Anilino-1-methyl-2-oxopyridine-3-carbonitrile
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Overview
Description
4-Anilino-1-methyl-2-oxopyridine-3-carbonitrile is an organic compound with a complex structure that includes an aniline group, a methyl group, an oxo group, and a pyridine ring with a carbonitrile substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-1-methyl-2-oxopyridine-3-carbonitrile typically involves the reaction of aniline derivatives with pyridine-3-carbonitrile under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction, where aniline is reacted with a halogenated pyridine derivative in the presence of a palladium catalyst and a base . The reaction conditions often require elevated temperatures and inert atmosphere to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Anilino-1-methyl-2-oxopyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to amine or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the aniline or pyridine ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-Anilino-1-methyl-2-oxopyridine-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-Anilino-1-methyl-2-oxopyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. This inhibition can disrupt critical biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Anilino-3-quinolinecarbonitrile: Shares structural similarities but has a quinoline ring instead of a pyridine ring.
Indole derivatives: Contain an indole nucleus and exhibit diverse biological activities.
Other heterocyclic compounds: Include various nitrogen-containing heterocycles with similar chemical properties.
Uniqueness
4-Anilino-1-methyl-2-oxopyridine-3-carbonitrile is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and other research fields.
Properties
CAS No. |
62617-48-5 |
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Molecular Formula |
C13H11N3O |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
4-anilino-1-methyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C13H11N3O/c1-16-8-7-12(11(9-14)13(16)17)15-10-5-3-2-4-6-10/h2-8,15H,1H3 |
InChI Key |
NOAFMVRDWHHFBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C(C1=O)C#N)NC2=CC=CC=C2 |
Origin of Product |
United States |
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